molecular formula C15H23NO2 B1213977 N-Desmethyltramadol CAS No. 73806-55-0

N-Desmethyltramadol

Cat. No. B1213977
CAS RN: 73806-55-0
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Desmethyltramadol can be synthesized through various chemical pathways, one of which involves the use of versatile reagents like N,N,N',N'-Tetramethylazodicarboxamide (TMAD) in the Mitsunobu reaction, demonstrating its application in the synthesis of secondary amines from N-benzyltrifluoroacetamide (Tsunoda et al., 1994).

Molecular Structure Analysis

The molecular structure of N-Desmethyltramadol has been extensively studied using techniques like FTIR, FT-Raman, 1H, and 13C NMR spectroscopy. These studies reveal detailed insights into its vibrational modes, bond lengths, angles, and electronic properties, highlighting its structural complexity and the distribution of electron density across the molecule (Arjunan et al., 2014).

Chemical Reactions and Properties

Research on N-Desmethyltramadol's chemical reactions and properties is less direct but can be inferred from studies on its parent compound tramadol and similar structures. For instance, the glucuronidation of O-Desmethyltramadol, a closely related compound, highlights the metabolic pathways and chemical reactivity of these types of molecules, providing insights into their chemical behavior in biological systems (Lehtonen et al., 2010).

Physical Properties Analysis

The physical properties of N-Desmethyltramadol, such as solubility, melting point, and crystalline structure, are crucial for its formulation and application in medicinal chemistry. These properties can be deduced from detailed spectroscopic investigations and crystallographic studies that provide a foundational understanding of its behavior in various solvents and conditions.

Chemical Properties Analysis

N-Desmethyltramadol's chemical properties, including its reactivity, stability, and interaction with biological molecules, are central to its pharmacological effects. Studies on its enantiomers and metabolites offer valuable information on its mechanism of action, including its influence on serotonin efflux and uptake in neural systems, which is critical for its analgesic effects (Bamigbade et al., 1997).

Scientific Research Applications

Quantum Chemical and Spectroscopic Studies

N-Desmethyltramadol, as a metabolite of tramadol, has been a subject of quantum chemical and spectroscopic investigations. Arjunan et al. (2014) conducted comprehensive studies on O-desmethyltramadol, involving FTIR, FT-Raman, NMR spectroscopy, and quantum chemical analyses. Their research focused on understanding the molecular structure, vibrational modes, electronic properties, and intramolecular charge transfer mechanisms of O-desmethyltramadol hydrochloride. These studies are crucial for understanding the molecular interactions and properties of this compound, which can aid in its application in various scientific fields, such as pharmaceuticals and materials science (Arjunan, Santhanam, Marchewka, & Mohan, 2014).

Pharmacokinetics and Pharmacodynamics

N-Desmethyltramadol has been studied for its pharmacokinetic and pharmacodynamic properties. Tzvetkov et al. (2011) investigated the interaction of O-desmethyltramadol with the organic cation transporter OCT1 and its impact on pharmacokinetics. They found that OCT1 polymorphisms significantly influence plasma concentrations of O-desmethyltramadol, affecting the efficacy of tramadol treatment. This research is vital for personalized medicine, as it helps in understanding how genetic variations can affect drug response and metabolism (Tzvetkov, Saadatmand, Lötsch, Tegeder, Stingl, & Brockmöller, 2011).

Metabolism and Enzymatic Activity

The metabolism of N-Desmethyltramadol (O-desmethyltramadol) has been a focus of research, particularly in the context of its glucuronidation. Lehtonen et al. (2010) studied how O-desmethyltramadol is metabolized through glucuronidation, identifying the specific human UDP-glucuronosyltransferases (UGTs) responsible for this process. This research is significant for drug development and safety, as it provides insight into the metabolic pathways of tramadol’s active metabolite, influencing drug design and toxicity assessments (Lehtonen, Sten, Aitio, Kurkela, Vuorensola, Finel, & Kostiainen, 2010).

Analytical Detection and Monitoring

N-Desmethyltramadol has been the subject of analytical studies for detection and monitoring purposes. Johansen et al. (2020) focused on measuring concentrations of tramadol and its metabolites, including N-Desmethyltramadol, in hair following single dose ingestion. This type of research is important for forensic science and therapeutic drug monitoring, as it provides methods for detecting and quantifying drug use and metabolism over time (Johansen, Le Dang, Nielsen, Haage, Kugelberg, & Kronstrand, 2020).

Future Directions

: Tanaka, H., Naito, T., Mino, Y., & Kawakami, J. (2016). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Journal of Pharmaceutical Health Care and Sciences, 2(1), 25. Read more : SpectraBase. (2011). Compound N-Desmethyltramadol with free spectra: 6 MS (GC). View details : MilliporeSigma. Determination of Tramadol in Urine using LC-MS/MS. Read more : Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, and Metabolites. Read more

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891485
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyltramadol

CAS RN

73806-55-0, 1018989-94-0
Record name N-Demethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50891485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1018989-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethyltramadol
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N-Desmethyltramadol
Reactant of Route 3
N-Desmethyltramadol
Reactant of Route 4
N-Desmethyltramadol
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Reactant of Route 6
N-Desmethyltramadol

Citations

For This Compound
625
Citations
AAY El-Sayed, KM Mohamed, AY Nasser… - … of Chromatography B, 2013 - Elsevier
Analytical procedures for the determination of tramadol (T), O-desmethyltramadol (ODT), and N-desmethyltramadol (NDT) in human urine have been developed and validated using gas …
Number of citations: 39 www.sciencedirect.com
NV De Moraes, GR Lauretti, MN Napolitano… - … of Chromatography B, 2012 - Elsevier
… metabolites O-desmethyltramadol (M1) and N-desmethyltramadol (M2) in human plasma. Sample … Other tramadol metabolites include N-desmethyltramadol (M2) and conjugates with …
Number of citations: 43 www.sciencedirect.com
ALPC Godoy, NV De Moraes, EZ Martinez… - Chirality, 2011 - Wiley Online Library
… main metabolic pathways of cis-tramadol (cis-T) are O-demethylation (metabolite M1) and N-demethylation (metabolite M2 ) producing O-desmethyltramadol and N-desmethyltramadol …
Number of citations: 19 onlinelibrary.wiley.com
AJ Stewart, DM Boothe… - American journal of …, 2011 - Am Vet Med Assoc
Objective —To determine the pharmacokinetics of tramadol and its metabolites O-desmethyltramadol (ODT) and N-desmethyltramadol (NDT) in adult horses. Animals —12 mixed-breed …
Number of citations: 27 avmajournals.avma.org
A Ceccato, F Vanderbist, JY Pabst, B Streel - Journal of Chromatography B …, 2000 - Elsevier
… Moreover, the method was found to be selective towards other metabolites, N-desmethyltramadol and N,O-desmethyltramadol (NODT). The method developed was successfully used to …
Number of citations: 99 www.sciencedirect.com
V Arjunan, R Santhanam, MK Marchewka… - Spectrochimica Acta Part …, 2014 - Elsevier
… Tramadol is metabolised in the liver mainly to O-desmethyltramadol, N-desmethyltramadol and N,O-desmethyltramadol. Of these three metabolites, only O-desmethyltramadol is …
Number of citations: 19 www.sciencedirect.com
T Arndt, U Claussen, B Güssregen, S Schröfel… - Forensic science …, 2011 - Elsevier
… Tramadol abuse is unlikely since tramadol and N-desmethyltramadol (physiologically occurring in urine after tramadol intake) were not detectable. Consumption of a “Krypton” product …
Number of citations: 115 www.sciencedirect.com
M Nobilis, J Kopecký, J Květina, J Chladek… - … of Chromatography A, 2002 - Elsevier
… (formerly Finnigan MAT, type Magnum™) in combination with a gas chromatograph Varian 3300 was used for the analyses of tramadol and its metabolites (O- and N-desmethyltramadol…
Number of citations: 104 www.sciencedirect.com
S Kusari, SJN Tatsimo, S Zühlke… - Angewandte …, 2014 - Wiley Online Library
… We found tramadol and its three major mammalian metabolites (O-desmethyltramadol, N-desmethyltramadol, and 4-hydroxycyclohexyltramadol) in the roots of N. latifolia and five other …
Number of citations: 38 onlinelibrary.wiley.com
MA Campanero, E Garcı́a-Quetglas, B Sádaba… - … of Chromatography A, 2004 - Elsevier
… In none of them N-desmethyltramadol was determined in … O-desmethyltramadol and N-desmethyltramadol. Fluorescence … (+)-N-desmethyltramadol, (−)-N-desmethyltramadol. The order …
Number of citations: 76 www.sciencedirect.com

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